molecular formula C12H26 B14536116 2,5,7-Trimethylnonane CAS No. 62184-14-9

2,5,7-Trimethylnonane

Cat. No.: B14536116
CAS No.: 62184-14-9
M. Wt: 170.33 g/mol
InChI Key: KMBPYTMBXFKXON-UHFFFAOYSA-N
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Description

2,5,7-Trimethylnonane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C12H26. This compound is part of the larger family of aliphatic hydrocarbons, which are characterized by their lack of aromatic rings. Alkanes like this compound are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trimethylnonane can be achieved through various organic synthesis methods. One common approach is the alkylation of smaller alkanes using organometallic reagents. For example, the reaction between 2-methylpentane and 2-methylbutyl lithium can yield this compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of precursor compounds. This process uses catalysts such as palladium or platinum to facilitate the addition of hydrogen atoms to unsaturated hydrocarbons, resulting in the formation of the desired alkane.

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethylnonane undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkanes, where chlorine (Cl2) or bromine (Br2) can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes with fewer oxygen atoms.

    Substitution: Alkyl halides.

Scientific Research Applications

2,5,7-Trimethylnonane has various applications in scientific research:

    Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.

    Biology: Investigated for its potential effects on biological membranes and lipid interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5,7-Trimethylnonane involves its interaction with other molecules through van der Waals forces. As a non-polar molecule, it can interact with other non-polar substances, affecting their solubility and stability. In biological systems, it may interact with lipid bilayers, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2,5,8-Trimethylnonane
  • 2,6,7-Trimethylnonane
  • 2,7,7-Trimethylnonane

Uniqueness

2,5,7-Trimethylnonane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to other trimethylnonane isomers, it may exhibit different boiling points, melting points, and reactivity due to the position of the methyl groups on the carbon chain.

Properties

CAS No.

62184-14-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,5,7-trimethylnonane

InChI

InChI=1S/C12H26/c1-6-11(4)9-12(5)8-7-10(2)3/h10-12H,6-9H2,1-5H3

InChI Key

KMBPYTMBXFKXON-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)CCC(C)C

Origin of Product

United States

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